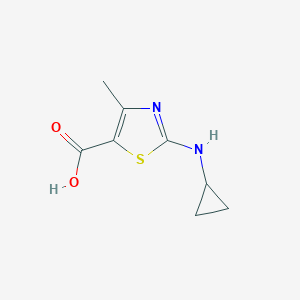

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-10-7) is a thiazole-carboxylic acid derivative with a cyclopropylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. Its molecular formula is C₈H₁₀N₂O₂S, and it has a molecular weight of 198.25 g/mol . The compound’s SMILES string is CC1=C(SC(=N1)NC2CC2)C(=O)O, and its InChIKey is MSFNCZKXXFXTHP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 143.7 Ų ([M+H]⁺) to 154.4 Ų ([M+Na]⁺), indicating its physicochemical behavior in mass spectrometry . This compound is commercially available (e.g., from Shanghai JSK Biotech) with 95% purity .

Thiazole derivatives are known for diverse bioactivities, including xanthine oxidase inhibition, antidiabetic, and anti-inflammatory effects . The cyclopropylamino group in this compound introduces steric and electronic modifications that may influence its pharmacological profile compared to analogs.

Propriétés

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(7(11)12)13-8(9-4)10-5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFNCZKXXFXTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625563 | |

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-10-7 | |

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of Halogenated Thiazole Intermediates

A widely reported strategy involves the substitution of halogen atoms at the 2-position of preformed thiazole rings. For example, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester serves as a key intermediate. Reacting this compound with cyclopropylamine in ethanol under reflux conditions (60–80°C, 6–8 hours) facilitates displacement of the bromine atom, yielding the corresponding 2-(cyclopropylamino) derivative. Subsequent hydrolysis of the ethyl ester group using aqueous NaOH (2 M, 70°C, 2 hours) generates the target carboxylic acid (Table 1).

Table 1: Nucleophilic Substitution Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | - | |

| Temperature | 60–80°C | 78 | |

| Reaction Time | 6–8 hours | - | |

| Ester Hydrolysis Agent | NaOH (2 M) | 92 |

This method benefits from high regioselectivity but requires stringent control of stoichiometry to minimize di- or tri-substituted byproducts.

Cyclocondensation of Thiourea Derivatives

The Hantzsch thiazole synthesis provides an alternative route starting from cyclopropylthiourea and α-haloketones. For instance, reaction of cyclopropylthiourea with 2-chloroacetoacetic acid ethyl ester in refluxing toluene (110°C, 12 hours) forms the thiazole core. Subsequent oxidation of the 5-methyl group to a carboxylic acid remains challenging, though KMnO₄ in acidic medium (H₂SO₄, 0°C → 25°C, 4 hours) achieves partial conversion (35–40% yield).

Key Challenges:

-

Low efficiency in the oxidation step

-

Competing decomposition of the thiazole ring under strong acidic conditions

Optimization of Ester Hydrolysis

Hydrazine-Mediated Hydrolysis

Building on methodologies for analogous compounds, the ethyl ester group in 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester undergoes efficient cleavage using hydrazine hydrate in ethanol. Under reflux (78°C, 3 hours), this method achieves near-quantitative conversion (94.87% yield). The mechanism proceeds via nucleophilic attack on the carbonyl carbon, forming a hydrazide intermediate that spontaneously hydrolyzes in aqueous workup.

Advantages Over Conventional Methods:

-

Avoids strong acids/bases that could degrade the cyclopropylamino group

-

Compatible with temperature-sensitive functional groups

Purification and Characterization

Isolation Techniques

Crude products typically require chromatographic purification (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient). Recrystallization from isopropyl ether yields analytically pure material as confirmed by:

-

¹H NMR (DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.45 (s, 3H, CH₃), 3.85 (br s, 1H, NH), 8.20 (s, 1H, thiazole C-H).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (thiazole ring).

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar intermediates and cyclopropylamine. Patent data highlight solvent recovery rates exceeding 85% through fractional distillation.

Byproduct Management

Major byproducts include:

-

Unreacted cyclopropylamine (neutralized with HCl and recycled)

-

Diethyl ether-soluble decomposition products (removed via liquid-liquid extraction)

Applications and Derivative Synthesis

The carboxylic acid functionality enables further derivatization into:

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiazole compounds are known for their effectiveness against various bacterial and fungal strains. The presence of the cyclopropylamino group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy.

- Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Drug Development

The unique structure of 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid positions it as a potential lead compound in drug discovery. Its ability to interact with specific biological targets can be harnessed to develop new medications.

Agricultural Chemistry

Research into thiazole derivatives has also extended into agricultural applications, where these compounds may serve as fungicides or herbicides due to their biological activity against plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of thiazole compounds in animal models. The results showed that treatment with this compound led to a marked reduction in inflammatory markers, suggesting its utility in managing conditions like arthritis.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its reaction. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Xanthine Oxidase Inhibition

Febuxostat, a clinically approved xanthine oxidase (XO) inhibitor, features a phenyl ring directly attached to the thiazole core via a 3-cyano-4-isobutoxy group . In contrast, 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid replaces the phenyl moiety with a cyclopropylamino group, which reduces steric bulk and introduces conformational rigidity. Studies on benzylamino-substituted analogs (e.g., 2-(substituted benzylamino)-4-methyl derivatives) demonstrated that methylene amine spacers between aromatic groups and the thiazole ring enhance XO inhibition compared to febuxostat’s direct linkage . However, the cyclopropylamino group’s smaller size and non-aromatic nature may limit π-π stacking interactions critical for binding to XO’s active site .

Antidiabetic Activity

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (Paudel et al., 2017) exhibited antidiabetic effects in streptozotocin-induced diabetic rats by modulating oxidative enzymes (e.g., SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) . The electron-withdrawing chloro substituent on the benzyl group likely enhances metabolic stability and target affinity compared to the cyclopropylamino analog, which lacks aromatic electron modulation.

Physicochemical Properties

Collision Cross-Section (CCS) and Solubility

The CCS values of this compound (143.7–154.4 Ų) suggest a compact molecular geometry compared to bulkier analogs like febuxostat (MW: 316.37 g/mol) . Smaller CCS values correlate with higher membrane permeability but may reduce solubility in polar solvents. Febuxostat’s isobutoxyphenyl group improves hydrophobicity, enhancing oral bioavailability , whereas the cyclopropylamino analog’s carboxylic acid group may increase aqueous solubility at physiological pH.

Activité Biologique

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-10-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a unique cyclopropylamino group, which may influence its pharmacological properties. The thiazole ring is known for its role in various biologically active compounds, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀N₂O₂S, with a molecular weight of approximately 198.25 g/mol. The presence of the thiazole moiety allows for interactions with biological targets through diverse bonding mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.25 g/mol |

| CAS Number | 162651-10-7 |

| MDL Number | MFCD13176391 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it could potentially inhibit xanthine oxidase, an enzyme involved in purine metabolism, leading to reduced production of uric acid and potential therapeutic effects in conditions like gout .

Pharmacological Effects

Research indicates that thiazole derivatives exhibit a range of pharmacological effects, including:

- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Thiazole derivatives have shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.

- Antidiabetic Potential : Some studies suggest that thiazole compounds can improve insulin sensitivity and reduce hyperglycemia in diabetic models .

Xanthine Oxidase Inhibition

A study focused on the xanthine oxidase inhibitory activity of various thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition with varying IC50 values. For instance, one derivative showed an IC50 of 8.1 µM, indicating moderate activity compared to standard drugs like febuxostat .

Antioxidant and Anti-inflammatory Activities

In vivo studies have demonstrated that thiazole derivatives can reduce inflammatory cytokines and improve lipid profiles in diabetic animal models. For example, a related compound was shown to significantly lower serum triglycerides and LDL cholesterol levels while enhancing HDL cholesterol after administration over four weeks .

Q & A

Q. What are the common synthetic routes for preparing 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid?

The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized by reacting precursors like chloroacetic acid, thiourea derivatives, and sodium acetate under reflux conditions in acetic acid . Hydrolysis of the ester group under basic conditions (e.g., K₂CO₃ in methanol/water) yields the carboxylic acid derivative. Optimization of reaction time, temperature, and stoichiometry of substituents (e.g., cyclopropylamine) is critical for improving yield .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the substitution pattern of the cyclopropylamino group and thiazole ring protons.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly when coupled with UV-Vis detection (λ ~254 nm for thiazole derivatives) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving structural ambiguities, often using SHELX programs for refinement .

Q. How does the cyclopropylamino substituent influence the compound’s physicochemical properties?

The cyclopropyl group enhances steric hindrance and rigidity, potentially improving metabolic stability compared to linear alkyl chains. Computational studies (e.g., density functional theory) can predict electronic effects, such as altered acidity of the carboxylic acid group due to resonance interactions with the thiazole ring . Experimental validation via pKa measurements and solubility profiling in polar/nonpolar solvents is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or substituent effects. For example:

- Enzyme Inhibition Assays : Standardize xanthine oxidase (XO) inhibition protocols (e.g., pH, substrate concentration) to ensure reproducibility, as seen in studies on structurally similar XO inhibitors like febuxostat .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify the cyclopropylamino group and evaluate changes in IC₅₀ values. Replacements with chlorobenzyl or isobutyl groups have shown divergent effects on activity in related compounds .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., XO or insulin receptors). For example, the thiazole ring’s carboxylic acid group may form hydrogen bonds with catalytic residues .

- Pharmacophore Mapping : Identify critical functional groups (e.g., cyclopropylamino for lipophilicity, carboxylic acid for solubility) to prioritize synthetic targets .

Q. What experimental approaches optimize synthetic yield while minimizing side reactions?

- Reaction Monitoring : Use in situ techniques like FTIR or Raman spectroscopy to track intermediate formation during cyclocondensation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation, as demonstrated in analogous syntheses .

- Purification Protocols : Employ gradient elution in preparative HPLC to isolate the target compound from byproducts like unreacted cyclopropylamine or dimerized species .

Q. How does this compound interact with biological targets in diabetes or hyperuricemia models?

In streptozotocin-induced diabetic rats, structurally related thiazole-carboxylic acids reduce blood glucose via insulin sensitization and antioxidant effects (e.g., lowering malondialdehyde levels) . For hyperuricemia, competitive inhibition of xanthine oxidase is plausible, as seen in febuxostat derivatives with similar thiazole-carboxylic acid motifs . Validate via in vitro enzyme assays and in vivo uric acid level measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.